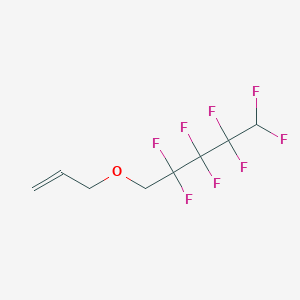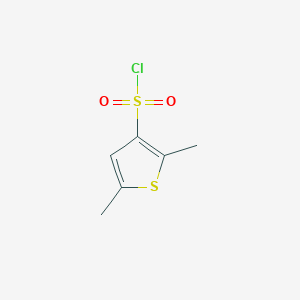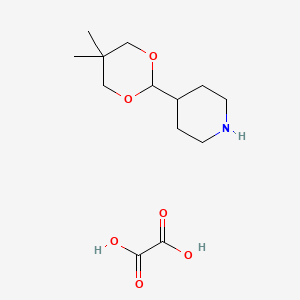
1,2-双(1,1,2,2-四氟乙氧基)苯
描述
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, also known as 1,2-bis(fluoroethoxy)benzene (BFBE), is a fluorinated aromatic compound with a wide range of applications. It is a colorless, odorless, and non-flammable liquid that is used in a variety of industries, including the pharmaceutical, cosmetic, and food industries. BFBE is a versatile compound that can be used as a solvent, a surfactant, a catalyst, or a stabilizer. It has a high affinity for water and is used in a variety of processes to improve the efficiency of chemical reactions.
科学研究应用
合成和功能化
- 1,2-双(三甲基硅基)苯是相关化合物,可用作合成苯亚炔前体、Lewis酸催化剂和发光剂的关键材料。功能化这些化合物的高效方法包括钴催化的Diels-Alder环加成反应和铱介导的C-H活化(Reus et al., 2012)。
结构分析和旋光异构化研究
- 对于1,2-双(五苯基苯基)苯的研究,这是一种结构类似的化合物,侧重于其合成、X射线结构测定和旋光异构化动力学。对其衍生物的动态核磁共振研究提供了关于旋光异构化所需激活能的见解(Nguyen et al., 2019)。
合成技术的进展
- 已开发了改进的合成1,2-双(三甲基硅基)苯类似于1,2-双(1,1,2,2-四氟乙氧基)苯的方法。这些方法具有诸如更温和的反应条件和避免致癌溶剂等优点(Lorbach et al., 2010)。
在发光材料中的应用
- 对于苯并[1,2:4,5]双(1,1,2,2-四异丙基二硅环丁烷)的研究表明其在发光材料中的实用性。该化合物在低温下显示出显著的磷光(Kyushin et al., 1998)。
聚合物合成
- 使用1,2-双(4-氨基苯氧基)苯的衍生物合成了芳香族聚酰胺。这些聚酰胺表现出溶解性、高拉伸强度和热稳定性等性质(Yang et al., 1996)。
光电特性
- 基于4-吡啶基乙炔基的选择性氟化衍生物,包括1,4-双(4'-吡啶基乙炔基)苯类化合物已合成并对其光电特性进行了表征。这些化合物是材料科学应用的潜在候选者(Fasina et al., 2004)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用机制
Target of Action
It’s known that this compound contains two oxygen atoms that weakly coordinate with li+ ions .
Mode of Action
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene interacts with its targets by transforming the electrolyte solvation structure to a more anion-incorporated structure . This interaction results in changes in the local environment of the electrolyte, which can affect the performance of lithium-metal batteries .
Biochemical Pathways
It’s known that the compound plays a role in modulating the electrolyte local environment in lithium-metal batteries .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature , which may influence its bioavailability.
Result of Action
It’s known that the compound enables the stable cycling of lithium-metal batteries at high voltages within a wide-temperature range .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. For instance, the compound’s performance in lithium-metal batteries can be affected by the temperature of the environment . Additionally, the compound has a flash point of 97-100/32mm , indicating that it may be flammable under certain conditions.
生化分析
Biochemical Properties
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated ethoxy groups can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, potentially altering their conformation and activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and modulating their catalytic activity. Additionally, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can interact with membrane proteins, affecting their function and the overall cellular response to external stimuli .
Cellular Effects
The effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can alter the expression of genes involved in metabolic processes, such as those encoding for enzymes in the glycolytic pathway, thereby impacting cellular energy production .
Molecular Mechanism
At the molecular level, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting drug metabolism and detoxification processes. Additionally, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as enhanced antioxidant activity. At higher doses, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can induce toxic effects, including liver and kidney damage, due to its interaction with detoxification enzymes and accumulation in these organs. Threshold effects have been observed, where a specific dosage range triggers significant changes in physiological responses .
Metabolic Pathways
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting or activating key enzymes in pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. For example, it may inhibit hexokinase, the enzyme responsible for the first step of glycolysis, leading to reduced glucose utilization and altered energy production .
Transport and Distribution
Within cells and tissues, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. For instance, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can bind to albumin in the bloodstream, facilitating its distribution to various tissues .
Subcellular Localization
The subcellular localization of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene may accumulate in the endoplasmic reticulum, affecting protein folding and secretion processes .
属性
IUPAC Name |
1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCPUUDTMKLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382097 | |
| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4063-48-3 | |
| Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4063-48-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)











